Cinnamoylglycine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamoylglycine can be synthesized through the conjugation of cinnamic acid with glycine. The reaction typically involves the activation of cinnamic acid, followed by its reaction with glycine under controlled conditions. The reaction may require catalysts or specific pH conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification and crystallization steps to ensure the compound’s purity and quality. Specific details on industrial production methods are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Cinnamoylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction may yield reduced forms of this compound.
Scientific Research Applications
Cinnamoylglycine has several scientific research applications, including:
Chemistry: Used as a model compound in studying metabolic pathways and reactions involving cinnamic acid derivatives.
Mechanism of Action
The mechanism of action of cinnamoylglycine involves its role as a metabolite in the transport and elimination of phenylpropanoic acids. It likely interacts with specific enzymes and transporters in the body to facilitate these processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Hippuric acid: Another N-acyl glycine metabolite involved in the elimination of benzoic acid.
Glycoursodeoxycholic acid: A bile acid conjugate with glycine.
2-Hydroxyethane sulfonate: A metabolite involved in sulfur metabolism.
Uniqueness
Cinnamoylglycine is unique due to its specific role in the transport and elimination of phenylpropanoic acids, which is distinct from other similar compounds like hippuric acid. Its potential as a urinary biomarker for colonization resistance and metabolic changes further highlights its uniqueness .
Properties
IUPAC Name |
2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAADMLWHGMUGQL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinnamoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16534-24-0 | |
Record name | Cinnamoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(CINNAMOYL)GLYCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnamoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between cinnamoylglycine and the gut microbiome?
A1: this compound is a microbial metabolite, meaning it's produced by the gut microbiota as they break down dietary compounds. Specifically, it's a byproduct of cinnamic acid metabolism, which is found in various plant-based foods. [, , , , , ]
Q2: How does this compound relate to gut microbiome diversity?
A2: Research suggests that higher serum levels of this compound are associated with greater gut microbiome alpha diversity. [] Alpha diversity refers to the variety of different bacterial species present in the gut.
Q3: Can this compound levels be used to assess gut health?
A3: While more research is needed, some studies suggest that this compound, alongside other metabolites, could potentially serve as a biomarker for gut microbiome health. [] Changes in its levels might indicate shifts in microbial composition and function, potentially linked to health or disease states.
Q4: Have alterations in this compound levels been linked to specific health conditions?
A4: Yes, studies have observed associations between altered this compound levels and various conditions, including:
- Type 2 Diabetes: Higher serum levels of this compound are linked to a lower risk of developing type 2 diabetes. []
- Muscle Function: Some studies found a link between lower this compound levels and reduced handgrip strength in older adults, potentially suggesting a role in muscle health. [, ]
- Colonization Resistance: this compound levels decreased in mice treated with antibiotics that disrupt colonization resistance, suggesting it could be a potential biomarker for this process. [, ]
Q5: How is this compound metabolized in the body?
A5: this compound is formed when cinnamic acid, obtained through diet, is metabolized by gut bacteria. After absorption, it is primarily cleared from the body through renal tubular secretion. [, , , ]
Q6: Can this compound clearance be used as a marker of kidney function?
A6: Research suggests that this compound clearance, alongside other secretory solutes, could potentially serve as a marker for assessing kidney function, particularly proximal tubular secretion. [, , , ] Reduced clearance has been associated with CKD progression.
Q7: Is this compound clearance affected by factors other than kidney function?
A7: Yes, studies indicate that factors like age, sex, and certain health conditions, including HIV infection, can influence this compound clearance. [, ]
Q8: How does diet influence this compound levels?
A8: As this compound is a byproduct of cinnamic acid metabolism, its levels are influenced by the consumption of foods rich in this compound. This includes foods like coffee, tea, chocolate, and certain fruits and vegetables. [, , ]
Q9: Does a high red meat diet impact this compound levels?
A9: Research suggests that a high red meat diet might lead to alterations in this compound levels, possibly due to changes in the gut microbiome composition. []
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